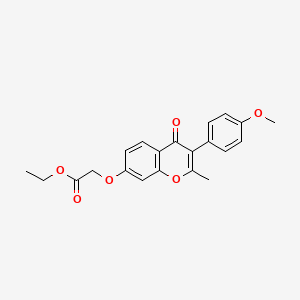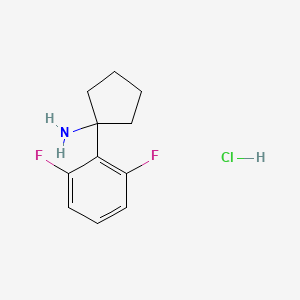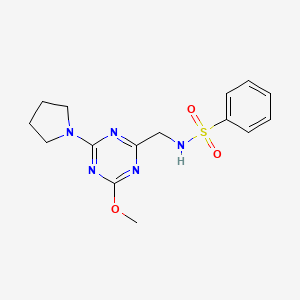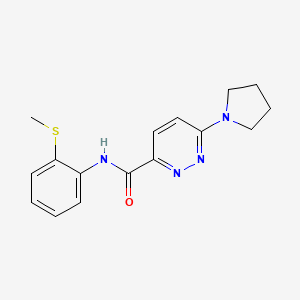
2-Cyclohexyl-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a cyclohexyl group, a methoxyphenyl group, and a tetrahydroisoquinolinecarboxylic acid group. Cyclohexyl refers to a cyclic structure containing six carbon atoms . The methoxyphenyl group consists of a phenyl group (a ring of six carbon atoms, akin to benzene) with a methoxy group (-O-CH3) attached . Tetrahydroisoquinoline refers to a bicyclic structure that is a key structural component of many alkaloids and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple cyclic structures and functional groups. The cyclohexyl and phenyl rings are likely to contribute to the compound’s rigidity, while the carboxylic acid group could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .Scientific Research Applications
Antimicrobial Agents
This compound has been studied for its potential as an antimicrobial agent. The structure of cyclohexyl and methoxyphenyl groups may contribute to its ability to act against various bacteria and fungi. Research suggests that similar structures have shown low minimum inhibitory concentrations (MICs) against Gram-positive bacteria and yeast, indicating their potential as effective antimicrobial agents .
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound could be synthesized and tested for various biological activities. For instance, compounds with similar structures have been evaluated for their anticonvulsant profiles, which suggests that they could be potential candidates for the development of new anticonvulsant drugs .
Agriculture
While direct applications in agriculture are not explicitly mentioned, the antimicrobial properties of similar compounds could be leveraged to protect crops from bacterial and fungal infections. This could lead to the development of new agricultural chemicals that help in increasing crop yield and preventing post-harvest losses .
Industrial Applications
The compound’s structure is related to that of other cyclohexyl-based compounds used in industrial applications. For example, cyclohexyl derivatives are used in the synthesis of materials and chemicals, such as in the preparation of thin films and single crystals for optoelectronic devices .
Environmental Impact
The environmental impact of chemicals is a crucial area of study. Compounds with the cyclohexyl moiety need to be assessed for their biodegradability and toxicity to ensure they do not pose a threat to the environment. The synthesis methods for related compounds emphasize environmentally benign processes, which is a positive step towards sustainable chemistry .
Scientific Research
In scientific research, this compound could be used as a precursor for the synthesis of various heterocyclic compounds. These heterocyclic compounds have wide applications in drug discovery and development. For example, they can be used in the design and synthesis of new DPP-4 inhibitors, which are important in the treatment of type 2 diabetes .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-cyclohexyl-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-28-17-13-11-15(12-14-17)21-20(23(26)27)18-9-5-6-10-19(18)22(25)24(21)16-7-3-2-4-8-16/h5-6,9-14,16,20-21H,2-4,7-8H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHZWTZTQYRNHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C3=CC=CC=C3C(=O)N2C4CCCCC4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-(3-Chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2573070.png)

![Methyl 2-[(3-chlorophenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxoquinazoline-7-carboxylate](/img/structure/B2573074.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone](/img/structure/B2573077.png)





![2-Cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2573085.png)


![Methyl 3-(2,6-dichlorophenyl)-5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-4-isoxazolecarboxylate](/img/structure/B2573092.png)
